N-Methyl-1-(thiazol-5-ylmethyl)piperidin-4-amine hydrochloride
Overview
Description
N-Methyl-1-(thiazol-5-ylmethyl)piperidin-4-amine hydrochloride is a chemical compound that features a thiazole ring attached to a piperidine ring. This compound is of interest in various scientific research fields due to its potential biological and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through a multi-step reaction starting with the appropriate thiazole derivative and piperidine derivative.
One common method involves the reaction of 5-(chloromethyl)thiazole with N-methylpiperidin-4-amine in the presence of a suitable base, followed by acidification to obtain the hydrochloride salt.
Industrial Production Methods:
Industrial production typically involves optimizing the reaction conditions to achieve high yield and purity.
Large-scale synthesis may use continuous flow reactors or batch reactors, depending on the specific requirements of the production process.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on the thiazole ring or the piperidine ring.
Substitution: Substitution reactions can occur at different positions on the thiazole and piperidine rings.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions may involve hydrogen gas and a suitable catalyst.
Substitution reactions often use alkyl halides and bases.
Major Products Formed:
Oxidation products include thiazole sulfones and sulfoxides.
Reduction products include thiazole and piperidine derivatives with reduced functional groups.
Substitution products include various alkylated derivatives of the thiazole and piperidine rings.
Chemistry:
The compound is used as a building block in the synthesis of more complex molecules.
It serves as a ligand in coordination chemistry, forming complexes with various metals.
Biology:
The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
It is being investigated for its antimicrobial properties.
Medicine:
Research is ongoing to explore its potential as a therapeutic agent for various diseases.
It has been studied for its neuroprotective and anti-inflammatory effects.
Industry:
The compound is used in the development of new materials and chemicals.
It has applications in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N-Methyl-1-(thiazol-5-ylmethyl)piperidin-4-amine hydrochloride exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Thiamethoxam
Imidacloprid
Clothianidin
Oxadiazinane derivatives
Uniqueness:
N-Methyl-1-(thiazol-5-ylmethyl)piperidin-4-amine hydrochloride is unique in its structural features, particularly the combination of the thiazole and piperidine rings.
Its biological and pharmaceutical applications may differ from those of similar compounds due to its distinct chemical properties.
Properties
IUPAC Name |
N-methyl-1-(1,3-thiazol-5-ylmethyl)piperidin-4-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S.ClH/c1-11-9-2-4-13(5-3-9)7-10-6-12-8-14-10;/h6,8-9,11H,2-5,7H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGANWVKGKYCMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)CC2=CN=CS2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261233-42-4 | |
Record name | 4-Piperidinamine, N-methyl-1-(5-thiazolylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261233-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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